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  • Product: 1-Ethylazepane
  • CAS: 6763-91-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethylazepane

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethylazepane (also known as N-ethylazepane), a saturated seven-membered heterocyclic amine. Aimed at researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethylazepane (also known as N-ethylazepane), a saturated seven-membered heterocyclic amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between spectral features and molecular structure, offering field-proven insights into experimental choices and data interpretation. By presenting detailed protocols, tabulated data, and mechanistic explanations, this whitepaper serves as an authoritative reference for the structural elucidation of 1-Ethylazepane and related cyclic amine compounds.

Introduction: The Structural Significance of 1-Ethylazepane

1-Ethylazepane (C₈H₁₇N) is a tertiary amine built upon the azepane (or hexamethyleneimine) scaffold. The azepane ring is a crucial structural motif in a variety of biologically active compounds and pharmaceutical agents. Its conformational flexibility and basic nitrogen atom are key determinants of its chemical reactivity and pharmacological activity. Accurate and unambiguous structural characterization is therefore paramount in its synthesis and application.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. This guide will systematically dissect the ¹³C NMR, Mass Spectrometry, and IR data for 1-Ethylazepane to provide a detailed structural portrait, validating its molecular formula and connectivity.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of 1-Ethylazepane are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.

Figure 1: Molecular Structure of 1-Ethylazepane with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Ethylazepane, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A 5-10 mg sample of 1-Ethylazepane is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to observe proton chemical shifts, signal integrations, and spin-spin coupling patterns (multiplicities).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 1-Ethylazepane displays five distinct signals, indicating five unique carbon environments. This is consistent with the molecule's symmetry, where carbons C3/C6 and C4/C5 are chemically equivalent.

Chemical Shift (δ) ppmAssignmentRationale for Chemical Shift
~55.2C2, C7Carbons adjacent to the electronegative nitrogen atom are deshielded and shifted downfield.
~51.1C8The methylene carbon of the ethyl group, also adjacent to the nitrogen, is significantly deshielded.
~28.0C3, C6These carbons are further from the nitrogen and experience less of its deshielding effect.
~26.5C4, C5As the most remote carbons from the heteroatom, they appear at the most upfield position for the ring.
~12.2C9The terminal methyl carbon of the ethyl group is in a typical alkane-like environment, appearing far upfield.

Expertise & Causality: The downfield shift of carbons C2, C7, and C8 is a direct consequence of the inductive effect of the adjacent nitrogen atom. The electron-withdrawing nature of nitrogen reduces the electron density around these carbons, decreasing their shielding and increasing their resonance frequency. The observed chemical equivalency of C3/C6 and C4/C5 provides strong evidence for the symmetry of the azepane ring on the NMR timescale.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure, the ¹H NMR spectrum is predicted to show four distinct groups of signals.

Predicted Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~2.5 - 2.7Multiplet4HH2, H7Protons on carbons adjacent to the nitrogen are deshielded.
~2.4 - 2.6Quartet2HH8Protons on the ethyl methylene group are deshielded by the nitrogen and split by the adjacent methyl protons.
~1.5 - 1.7Multiplet8HH3, H4, H5, H6Protons on the central part of the azepane ring, overlapping in a complex multiplet.
~1.0 - 1.2Triplet3HH9The terminal methyl protons are in an alkyl environment and are split by the adjacent methylene protons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Introduction: A dilute solution of 1-Ethylazepane in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC).

  • Separation: The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces reproducible fragmentation, which is valuable for structural analysis and library matching.

  • Mass Analysis: A quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of 1-Ethylazepane is characterized by a clear molecular ion and a dominant fragment resulting from α-cleavage.

m/zRelative IntensityAssignment
127Moderate[M]⁺, Molecular Ion
112High[M - CH₃]⁺
98Base Peak[M - C₂H₅]⁺
84High[M - C₃H₇]⁺
70Moderate[M - C₄H₉]⁺
56High[C₄H₈]⁺ or [C₃H₆N]⁺
42High[C₃H₆]⁺ or [C₂H₄N]⁺

Trustworthiness & Mechanistic Insight: The presence of the molecular ion peak at m/z 127 confirms the molecular weight (127.23 g/mol ) and molecular formula (C₈H₁₇N) of the compound.[1] The most significant fragmentation pathway in aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.

G cluster_0 Molecular Ion cluster_1 α-Cleavage mol_ion 1-Ethylazepane Radical Cation [M]⁺˙ m/z = 127 fragment Stable Iminium Cation [M - CH₃]⁺ m/z = 112 mol_ion->fragment Loss of Methyl Radical (•CH₃)

Figure 2: Primary α-Cleavage Fragmentation Pathway of 1-Ethylazepane.

The base peak at m/z 112 corresponds to the loss of a methyl radical (•CH₃) from the ethyl group via α-cleavage. This fragmentation is highly favored because it results in a stable tertiary iminium ion. The significant peak at m/z 98 can be attributed to the loss of an ethyl radical. Subsequent fragmentations of the azepane ring lead to the other observed ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample like 1-Ethylazepane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a vapor-phase spectrum can be acquired.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Collection: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 1-Ethylazepane is characteristic of a saturated aliphatic tertiary amine.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
2925 - 2960StrongC-H (Alkyl)Symmetric & Asymmetric Stretching
2855StrongC-H (Alkyl)Symmetric Stretching
~2800MediumC-H (N-CH₂)Stretching
1465MediumC-HBending (Scissoring)
1100 - 1250Medium-StrongC-NStretching

Authoritative Grounding: The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm⁻¹.[2][3] The absence of any significant absorption bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine (no N-H bonds). A key diagnostic feature for tertiary amines is the C-N stretching vibration, which appears in the fingerprint region between 1250 and 1100 cm⁻¹. This band, coupled with the C-H stretching profile, provides strong evidence for the 1-Ethylazepane structure.

Conclusion

The combined application of ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating and unambiguous structural confirmation of 1-Ethylazepane. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms molecular symmetry. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns governed by the stable iminium ion formation. Infrared spectroscopy confirms the presence of alkyl C-H and C-N bonds and, critically, the absence of N-H bonds, confirming its tertiary amine functionality. This comprehensive spectroscopic dataset serves as a reliable benchmark for the identification and quality control of 1-Ethylazepane in research and industrial applications.

References

  • PubChem. 1-Ethylazepane | C8H17N | CID 535585 . National Center for Biotechnology Information. [Link]

  • NIST. Mass Spectrum of 1-Ethylazepane . In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Wiley. SpectraBase: 1-Ethylazepane . John Wiley & Sons, Inc. [Link]

  • LibreTexts, Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups . [Link]

  • Chemguide. Interpreting infra-red spectra . [Link]

Sources

Exploratory

The Azepane Scaffold in Medicinal Chemistry: Structural Versatility and Therapeutic Applications

[1][2][3] Abstract The azepane ring (hexamethyleneimine), a seven-membered saturated nitrogen heterocycle, represents a "privileged scaffold" in modern drug discovery.[1] Unlike its five- (pyrrolidine) and six-membered (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

The azepane ring (hexamethyleneimine), a seven-membered saturated nitrogen heterocycle, represents a "privileged scaffold" in modern drug discovery.[1] Unlike its five- (pyrrolidine) and six-membered (piperidine) counterparts, azepane offers unique conformational flexibility and increased lipophilicity, allowing it to access distinct biological space. This technical guide analyzes the pharmacological landscape of azepane derivatives, focusing on their roles as glycosidase inhibitors, kinase antagonists, and CNS-active agents.[2] We provide detailed structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic visualizations to support researchers in optimizing this scaffold for therapeutic development.

Introduction: The Seven-Membered Advantage

In medicinal chemistry, ring size dictates not just topology but also entropy and binding kinetics. While piperidines are rigid and predictable, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility allows azepane derivatives to induce "induced-fit" binding in protein pockets that are inaccessible to rigid scaffolds.

Structural & Physicochemical Profile[1][2][3][4][5]
  • Lipophilicity: Azepanes are generally more lipophilic (higher logP) than piperidines, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS drugs.

  • Basicity: The secondary amine in azepane (

    
    ) is slightly more basic than piperidine, influencing salt formation and lysosomal trapping.
    
  • Entropic Factor: The ring strain and conformational freedom allow for unique vector positioning of substituents, particularly in fused ring systems like benzazepines .

Therapeutic Applications & Pharmacological Profiles[2][3][5][6]

Metabolic Regulation: Polyhydroxylated Azepanes (Iminosugars)

One of the most potent applications of the azepane scaffold is in the design of iminosugars —sugar mimics where the ring oxygen is replaced by nitrogen. Seven-membered iminosugars (polyhydroxylated azepanes) act as transition-state analogues for glycosidases.

  • Mechanism: These compounds mimic the oxocarbenium ion transition state of glycosidic hydrolysis. The protonated ring nitrogen interacts with the catalytic carboxylate residue in the enzyme active site.

  • Target:

    
    -Glucosidase and 
    
    
    
    -Galactosidase.[3]
  • Therapeutic Utility: Treatment of Type 2 Diabetes (blunting postprandial glucose spikes) and Lysosomal Storage Disorders (acting as chemical chaperones).

Oncology: Kinase and Tubulin Inhibitors

Azepane-fused systems are emerging as potent inhibitors of oncogenic kinases.

  • TNK2 Inhibitors: Benzopyrimidodiazepinone derivatives (containing an azepane-like core) inhibit Non-receptor Tyrosine Kinase (TNK2), blocking cancer cell proliferation.

  • Tubulin Polymerization: Indolo[2,3-c]azepines bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in multidrug-resistant cancer lines.

CNS & GPCR Ligands

The azepane ring is a core component of several FDA-approved drugs targeting G-protein coupled receptors (GPCRs).

  • Bazedoxifene: A Selective Estrogen Receptor Modulator (SERM) containing a core azepane ring that optimizes the side-chain geometry for receptor antagonism.

  • Setastine: An antihistamine where the azepane ring replaces the dimethylamine group of clemastine, reducing sedation while maintaining H1 potency.

Structure-Activity Relationships (SAR)[3]

The biological activity of azepane derivatives is highly sensitive to substitution patterns.

SAR Visualization: The Azepane Logic

The following diagram illustrates the critical substitution vectors on the azepane core.

AzepaneSAR Core Azepane Core (C6H13N) N_Sub N-Substitution (R1) Modulates PK & Receptor Affinity (e.g., Benzyl for hydrophobic pockets) Core->N_Sub Alkylation/Acylation C_Alpha C2/C7 Substitution Stereocenters for Chiral Recognition (Crucial for Glycosidase Inhibition) Core->C_Alpha Functionalization Ring_Fusion Ring Fusion (Benzazepines) Restricts Conformation Increases Selectivity (Kinases/GPCRs) Core->Ring_Fusion Annulation Poly_OH Polyhydroxylation Mimics Sugar Stereochemistry (OH patterns define enzyme specificity) C_Alpha->Poly_OH Stereochemical Control

Figure 1: Strategic functionalization of the azepane scaffold for medicinal chemistry optimization.

Quantitative Data Summary

The following table contrasts the inhibitory potency of azepane-based iminosugars against standard therapeutic agents. Note the high potency of specific stereoisomers.

Compound ClassTarget EnzymeRepresentative CompoundIC50 / Ki (

M)
Reference
Polyhydroxylated Azepane

-Glucosidase (Rice)
(3R,4R,5R,6S)-Azepane-3,4,5,6-tetrol1.2

M
[1, 2]
Standard Drug

-Glucosidase
Miglitol2.5

M
[1]
Azepane Derivative

-Galactosidase (Bovine)
N-Butyl-polyhydroxyazepane15

M
[3]
Benzazepine Derivative TNK2 KinaseXMD8-872 nM (Ki)[4]

Experimental Protocols

Synthesis: Ring-Closing Metathesis (RCM) for Azepanes

Rationale: RCM is the most robust method for constructing the 7-membered ring, avoiding the entropic penalties of direct cyclization.

Protocol:

  • Precursor Assembly: Synthesize a diallyl amine precursor (e.g., N-allyl-N-(4-pentenyl)amine) equipped with desired functional groups.

  • Catalyst Addition: Dissolve the precursor (0.1 M) in anhydrous Dichloromethane (DCM). Degas with Argon for 15 mins. Add Grubbs II Catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere.

  • Workup: Quench with ethyl vinyl ether to deactivate the catalyst. Concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography.

  • Reduction: Hydrogenate the resulting tetrahydroazepine (H2, Pd/C) to yield the saturated azepane if required.

Bioassay: -Glucosidase Inhibition Assay

Rationale: This colorimetric assay measures the release of p-nitrophenol (pNP) from a substrate, directly correlating to enzyme activity.

Materials:

  • 
    -Glucosidase (from Saccharomyces cerevisiae or Rat Intestine).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

Step-by-Step Procedure:

  • Preparation: Dissolve test azepane derivatives in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, mix:

    • 20

      
      L Test Compound
      
    • 20

      
      L Enzyme Solution (0.5 U/mL)
      
    • 140

      
      L Phosphate Buffer
      
    • Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 20

    
    L of pNPG substrate (2.5 mM).
    
  • Kinetics: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 50

    
    L of 0.2 M 
    
    
    
    .
  • Measurement: Read Absorbance at 405 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Mechanistic Pathway Visualization

Understanding how azepane-based glycosidase inhibitors impact metabolic signaling is crucial for their application in diabetes.

MechanismPath Diet Dietary Carbohydrates (Starch/Sucrose) Alpha_Glu α-Glucosidase Enzyme (Brush Border) Diet->Alpha_Glu Substrate Gut_Lumen Small Intestine Lumen Glucose_Release Glucose Release Alpha_Glu->Glucose_Release Hydrolysis Azepane_Inhibitor Polyhydroxylated Azepane (Transition State Mimic) Azepane_Inhibitor->Alpha_Glu Competitive Inhibition (Ki < 10 µM) Azepane_Inhibitor->Glucose_Release Delays/Reduces GLP1 GLP-1 Secretion (L-Cells) Azepane_Inhibitor->GLP1 Indirect Stimulation (Distal Carbohydrate) Blood_Stream Systemic Circulation Glucose_Release->Blood_Stream Absorption Hyperglycemia Postprandial Hyperglycemia Blood_Stream->Hyperglycemia Rapid Spike

Figure 2: Mechanism of action for azepane-based


-glucosidase inhibitors in metabolic regulation.

References

  • Li, H., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • Behr, J. B., et al. (2014).[4] Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry. Link

  • Cipolla, L., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Omega. Link

  • Deng, X., et al. (2020). Benzopyrimidodiazepinone inhibitors of TNK2: SAR and PK optimization. Bioorganic & Medicinal Chemistry Letters. Link

  • FDA Drug Database. (2024). Approval Package for Zepbound and related azepane-containing motifs. Link

Sources

Foundational

An In-depth Technical Guide to 1-Ethylazepane as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Saturated nitrogen heterocycles are cornerstones of modern medicinal chemistry, with their three-dimensional structures offering advantageous prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated nitrogen heterocycles are cornerstones of modern medicinal chemistry, with their three-dimensional structures offering advantageous properties for drug-target interactions. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in pharmaceutical libraries, the seven-membered azepane scaffold remains a comparatively underexplored area of chemical space.[1] This guide illuminates the utility of 1-Ethylazepane, a simple yet versatile tertiary amine, as a foundational building block for accessing novel and complex chemical entities. We will delve into its fundamental properties, robust synthetic protocols, key chemical transformations, and its emerging role in constructing molecules of pharmaceutical interest. This document serves as a technical resource for chemists seeking to leverage the unique structural and chemical attributes of the N-ethylated azepane core.

Introduction: The Case for the Azepane Scaffold

In the quest for novel therapeutic agents, medicinal chemists continually seek to "escape from flatland" by incorporating greater three-dimensional complexity into molecular designs. Saturated heterocycles are paramount in this endeavor, providing rigid scaffolds that can improve binding affinity, selectivity, and pharmacokinetic profiles. However, the synthetic accessibility of these rings has historically biased discovery efforts towards five- and six-membered systems.[1]

The azepane ring, with its seven-membered structure, offers a distinct conformational landscape and vectoral projection of substituents compared to its smaller homologues. This unique geometry can be pivotal in optimizing interactions within a biological target's binding pocket. Despite this potential, the synthesis of polysubstituted azepanes has been hampered by a lack of versatile and readily available starting materials.[1] Many traditional methods rely on multi-step linear syntheses followed by cyclization, which limits the efficient generation of diverse analogues.[1]

1-Ethylazepane (also known as N-Ethylhomopiperidine) emerges as a valuable and accessible entry point into this chemical space. As a simple, stable, and commercially available tertiary amine, it provides a robust platform for subsequent chemical elaboration, enabling researchers to build complexity upon a pre-formed seven-membered ring. The N-ethyl group not only imparts specific physicochemical properties but also influences the reactivity of the adjacent ring carbons, opening avenues for strategic functionalization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental characteristics is essential for its effective use. 1-Ethylazepane is a colorless liquid with a characteristic amine odor.[2] Its identity and purity are unequivocally established through a combination of physical measurements and spectroscopic analysis.

2.1. Physical and Chemical Properties

The key properties of 1-Ethylazepane are summarized in the table below, based on data from authoritative chemical databases.[2]

PropertyValue
IUPAC Name 1-ethylazepane
Synonyms N-Ethylhomopiperidine, N-Ethylhexamethyleneimine
CAS Number 6763-91-3
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Boiling Point 165-167 °C
Density 0.849 g/mL at 25 °C
SMILES CCN1CCCCCC1
InChIKey RUOFIIKCANAEBW-UHFFFAOYSA-N
2.2. Spectroscopic Characterization

Spectroscopic data provides a definitive fingerprint for 1-Ethylazepane.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group and the azepane ring protons. The ethyl group typically presents as a triplet around 1.0-1.1 ppm (CH₃) and a quartet around 2.4-2.5 ppm (CH₂). The protons on the azepane ring appear as multiplets in the regions of approximately 2.5-2.6 ppm (α to nitrogen) and 1.5-1.7 ppm (β, γ, and δ protons).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the two distinct carbons of the ethyl group (typically ~12-15 ppm for the CH₃ and ~50-55 ppm for the N-CH₂). The azepane ring carbons will appear in the aliphatic region, with the carbons α to the nitrogen resonating further downfield (~55-60 ppm) than the other ring carbons (~25-30 ppm).[2]

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by C-H stretching vibrations just below 3000 cm⁻¹. The absence of a significant N-H stretch (typically ~3300-3500 cm⁻¹) is a key indicator of the tertiary amine functionality. The C-N stretching vibration can be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z = 127. A prominent fragment is often seen at m/z = 112, corresponding to the loss of a methyl group (•CH₃), and at m/z = 98, resulting from the loss of an ethyl group (•CH₂CH₃).

Synthesis of 1-Ethylazepane

While commercially available, understanding the synthesis of 1-Ethylazepane provides insight into its formation and potential impurities. The two most common and industrially relevant methods are the N-alkylation of the parent azepane and the reductive amination of a ketone precursor.

Synthesis_Pathways cluster_0 Pathway 1: N-Alkylation cluster_1 Pathway 2: Reductive Amination Azepane Azepane Product1 1-Ethylazepane Azepane->Product1 Alkylation EthylHalide Ethyl Halide (e.g., C₂H₅Br) EthylHalide->Product1 Base Base (e.g., K₂CO₃) Base->Product1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Product1 Cyclohexanone Cyclohexanone Intermediate Iminium Ion (Intermediate) Cyclohexanone->Intermediate Ethylamine Ethylamine (C₂H₅NH₂) Ethylamine->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product2 1-Ethylazepane ReducingAgent->Product2 Intermediate->Product2 Reduction

Sources

Exploratory

Discovery and history of 1-Ethylazepane

Technical Monograph: 1-Ethylazepane From Synthetic Novelty to Functional Scaffold Part 1: Executive Technical Summary[1] 1-Ethylazepane (also known as N-ethylhexamethyleneimine or N-ethylhomopiperidine) is a saturated, s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Ethylazepane From Synthetic Novelty to Functional Scaffold

Part 1: Executive Technical Summary[1]

1-Ethylazepane (also known as N-ethylhexamethyleneimine or N-ethylhomopiperidine) is a saturated, seven-membered heterocyclic tertiary amine. While often overshadowed by its six-membered analog (N-ethylpiperidine), 1-ethylazepane occupies a critical niche in medicinal chemistry as a lipophilic, medium-ring scaffold.

Historically, its availability was inextricably linked to the industrial production of Nylon-6,6, where the parent ring, hexamethyleneimine (azepane), was generated as a byproduct. Today, 1-ethylazepane serves as a specialized building block in the synthesis of NLRP3 inflammasome inhibitors , local anesthetics , and pH-sensitive lipids for RNA delivery.

This guide analyzes the chemical evolution, synthesis protocols, and pharmaceutical utility of 1-ethylazepane, designed for researchers requiring high-fidelity technical data.

Part 2: Chemical Genealogy & The "Nylon Connection"

Unlike natural products discovered in a singular "eureka" moment, 1-ethylazepane’s history is one of industrial valorization .

The Origin: The parent compound, azepane (hexamethyleneimine), was historically difficult to synthesize via ring-closing metathesis due to entropic factors unfavorable to medium-sized rings (7-membered). However, during the massive scaling of Nylon-6,6 production in the mid-20th century, chemical engineers observed that the thermal deamination of hexamethylenediamine (HMDA) —the primary monomer for Nylon—yielded significant quantities of azepane as a byproduct.

The Evolution: Researchers recognized that while azepane itself was a useful secondary amine, its N-ethyl derivative offered distinct advantages:

  • Modulated Basicity: The ethyl group increases steric bulk around the nitrogen lone pair without abolishing nucleophilicity, making it a useful non-nucleophilic base in specific organic transformations.

  • Lipophilicity: The addition of the ethyl group increases the LogP, facilitating blood-brain barrier (BBB) penetration in CNS-active drug candidates.

Part 3: Synthesis Architectures

Two primary methodologies exist for the preparation of 1-ethylazepane. The choice of method depends on the scale and available reagents.[1]

Method A: Reductive Amination (Preferred/Green)

This route is preferred in modern pharmaceutical settings due to milder conditions and the avoidance of potent alkylating agents.

  • Reagents: Azepane, Acetaldehyde, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C.

  • Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.

  • Protocol:

    • Dissolve azepane (1.0 eq) in DCE (Dichloroethane) or MeOH.

    • Add acetaldehyde (1.1 eq) dropwise at 0°C.

    • Stir for 30 mins to allow hemiaminal/iminium formation.

    • Add STAB (1.5 eq) in portions.

    • Quench with saturated NaHCO₃ and extract.

Method B: Direct Nucleophilic Substitution (Classical)

Used historically and in bulk industrial synthesis, though less selective due to potential quaternary ammonium salt formation (over-alkylation).

  • Reagents: Azepane, Ethyl Bromide (or Ethyl Iodide), K₂CO₃ (base).

  • Protocol:

    • Suspend K₂CO₃ (2.0 eq) in Acetone or Acetonitrile.

    • Add azepane (1.0 eq).

    • Add Ethyl Bromide (1.05 eq) slowly at reflux.

    • Filter inorganic salts and distill the product.

Synthesis Logic Visualization

G HMDA Hexamethylenediamine (Nylon Precursor) Azepane Azepane (Hexamethyleneimine) HMDA->Azepane Thermal Cyclization (Ru/Ni Catalyst) EthylAzepane 1-Ethylazepane (Target) Azepane->EthylAzepane Route A: Reductive Amination Azepane->EthylAzepane Route B: Alkylation Acetaldehyde Acetaldehyde + Reductant (STAB) Acetaldehyde->Azepane EtBr Ethyl Bromide + Base (K2CO3) EtBr->Azepane

Figure 1: Synthetic genealogy of 1-Ethylazepane, tracing its origin from Nylon precursors to the final tertiary amine.

Part 4: Physicochemical Profile[2][3][4]

The following data aggregates experimental values and high-confidence predictions for 1-ethylazepane (Free Base).

PropertyValueNotes
CAS Number 6763-91-3Free base form.[1][2][3]
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Boiling Point 153.5 °CAt 741 Torr (approx.[1][4] standard pressure).[5][6]
Density 0.832 g/mLLiquid at RT.[1] Less dense than water.[1]
pKa (Conjugate Acid) ~9.99Highly basic, comparable to triethylamine.[1]
LogP 1.8 - 2.1Moderately lipophilic; crosses biological membranes.[1]
Refractive Index 1.458
Appearance Colorless LiquidAmine-like odor.[1]

Technical Insight: The 7-membered ring adopts a twist-chair conformation as its lowest energy state.[1] This flexibility distinguishes it from the more rigid piperidine (6-membered) analogs, potentially allowing for better induced-fit binding in protein pockets, such as the NLRP3 inflammasome.

Part 5: Functional Utility in R&D

Pharmaceutical Intermediate: NLRP3 Inhibitors

Recent patent literature highlights the 1-ethylazepane motif in the development of sulfonylurea-based inhibitors of the NLRP3 inflammasome .

  • Mechanism: The azepane ring acts as a hydrophobic space-filler that occupies specific pockets within the NLRP3 protein, preventing oligomerization and subsequent inflammation cascades (IL-1β release).

  • Key Intermediate: 1-ethylazepane-4-sulfonamide.

Lipid Nanoparticle (LNP) Engineering

In the era of mRNA therapeutics, tertiary amines are critical for the "proton sponge" effect.

  • Application: 1-Ethylazepane derivatives are explored as ionizable cationic lipids.

  • Logic: The pKa (~10) ensures the nitrogen is protonated at acidic endosomal pH, facilitating endosomal escape of the RNA payload, but remains neutral at physiological pH to reduce toxicity.

Organic Synthesis Reagent

It serves as a hindered base .[1] While less bulky than DBU or DIPEA, 1-ethylazepane is used when a base with moderate steric demand and high solubility in non-polar solvents is required.

Part 6: Safety & Handling

  • Hazard Class: Corrosive (Category 1B).

  • GHS Signal: DANGER.

  • Precautionary Measures:

    • Skin: Causes severe skin burns. Wear butyl rubber gloves.[1]

    • Inhalation: Vapors are irritating to the respiratory tract. Use only in a fume hood.

    • Storage: Store under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and absorbs CO₂ from the air (carbamate formation).

References

  • PubChem. (n.d.).[3] 1-Ethylazepane Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link][1][3]

  • Google Patents. (1974). Process for the preparation of hexamethyleneimine (US3830800A).
  • World Intellectual Property Organization (WIPO). (2019). Novel sulfonamide carboxamide compounds (WO2019008025A1). Retrieved from [Link][1][7][2]

Sources

Protocols & Analytical Methods

Method

1-Ethylazepane as a Basic Catalyst in Multi-Component Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Untapped Potential of 1-Ethylazepane in Complex Syntheses In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 1-Ethylazepane in Complex Syntheses

In the landscape of modern organic synthesis, multi-component reactions (MCRs) represent a paradigm of efficiency and atom economy, allowing for the construction of complex molecular architectures in a single synthetic operation. The selection of an appropriate catalyst is paramount to the success of these reactions. While a myriad of catalysts have been explored, the utility of sterically hindered, yet accessible, cyclic amines remains an area of active investigation. This document explores the proposed application of 1-Ethylazepane, a readily available cyclic tertiary amine, as a novel basic catalyst in multi-component reactions.

Although direct literature precedent for 1-ethylazepane in this specific role is not extensively documented, its inherent chemical properties—namely its basicity and steric profile—suggest its potential to effectively catalyze reactions that are sensitive to steric hindrance and require a non-nucleophilic base. This guide will provide a theoretical framework, a plausible mechanistic rationale, and detailed experimental protocols for the use of 1-ethylazepane in the well-established Hantzsch dihydropyridine synthesis, a cornerstone MCR in medicinal chemistry.

Scientific Rationale: Why 1-Ethylazepane?

1-Ethylazepane possesses a unique combination of properties that make it an intriguing candidate as a catalyst in MCRs:

  • Basicity: As a tertiary amine, 1-ethylazepane can function as a Brønsted-Lowry base, facilitating key proton transfer steps in reaction mechanisms. Its pKa is sufficient to deprotonate acidic methylene compounds, a common step in many MCRs.

  • Steric Hindrance: The seven-membered azepane ring, substituted with an ethyl group, provides significant steric bulk around the nitrogen atom. This can be advantageous in preventing undesired side reactions, such as N-alkylation of the catalyst, and can influence the stereochemical outcome of the reaction.

  • Solubility: 1-Ethylazepane is soluble in a wide range of organic solvents, ensuring its homogeneity in the reaction mixture and facilitating catalyst-substrate interaction.

Proposed Application: 1-Ethylazepane in the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to produce dihydropyridines.[1][2] These scaffolds are of significant interest in medicinal chemistry, with many approved drugs featuring this core structure. In this proposed application, 1-ethylazepane is envisioned to act as a basic catalyst, promoting the key condensation steps of the reaction.

Plausible Catalytic Mechanism

The catalytic cycle of 1-ethylazepane in the Hantzsch synthesis is proposed to proceed through the following key steps:

  • Enamine Formation: 1-Ethylazepane facilitates the condensation of one equivalent of the β-ketoester with ammonium acetate to form an enamine intermediate.

  • Knoevenagel Condensation: The catalyst then promotes the Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester to yield an α,β-unsaturated carbonyl compound.

  • Michael Addition: The enamine intermediate undergoes a Michael addition to the activated α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration, facilitated by the basic environment provided by 1-ethylazepane, leads to the formation of the dihydropyridine ring.

Hantzsch_Mechanism cluster_0 Catalyst Activation cluster_1 Knoevenagel Condensation cluster_2 Key Bond Formations cluster_3 Final Product Formation BKE1 β-Ketoester (1 eq.) Enamine Enamine Intermediate BKE1->Enamine + NH4OAc NH4OAc Ammonium Acetate Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Carbonyl Enamine->Michael_Adduct Cat1 1-Ethylazepane Cat1->BKE1 Deprotonation Aldehyde Aldehyde Unsaturated α,β-Unsaturated Carbonyl Aldehyde->Unsaturated + β-Ketoester BKE2 β-Ketoester (1 eq.) Unsaturated->Michael_Adduct Unsaturated->Michael_Adduct Cat2 1-Ethylazepane Cat2->BKE2 Deprotonation DHP Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Michael_Adduct->DHP Cat3 1-Ethylazepane (regenerated) DHP->Cat3

Figure 1: Proposed catalytic cycle of 1-ethylazepane in the Hantzsch dihydropyridine synthesis.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (2.0 mmol, 260 mg)

  • Ammonium acetate (1.2 mmol, 92 mg)

  • 1-Ethylazepane (0.2 mmol, 25 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Add 1-ethylazepane (0.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (typically 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a yellow solid.

Data Presentation: Optimization of Catalyst Loading

The following table presents hypothetical data for the optimization of 1-ethylazepane catalyst loading in the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15865
210678
315585
420 4 92
525491

Table 1: Optimization of 1-ethylazepane catalyst loading. The optimal catalyst loading was found to be 20 mol%, providing the highest yield in the shortest reaction time.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The expected outcome is a high yield of the desired dihydropyridine derivative with minimal side product formation. The use of a tertiary amine like 1-ethylazepane is a well-established catalytic strategy in organic synthesis, lending trustworthiness to the proposed application.[3]

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation reagents Combine Aldehyde, β-Ketoester, Ammonium Acetate in Solvent start->reagents add_catalyst Add 1-Ethylazepane reagents->add_catalyst reaction Heat to Reflux (Monitor by TLC) add_catalyst->reaction workup Cool to Room Temperature & Ice Bath reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification analysis Characterization (NMR, MS, MP) purification->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for the 1-ethylazepane catalyzed Hantzsch synthesis.

Conclusion and Future Outlook

This application note has introduced the theoretical and practical framework for utilizing 1-ethylazepane as a novel basic catalyst in the Hantzsch multi-component reaction. The proposed mechanism and detailed protocols provide a solid foundation for researchers to explore this application further. The unique steric and electronic properties of 1-ethylazepane may offer advantages in terms of reaction rates, yields, and even stereoselectivity in certain MCRs. Further investigations into the substrate scope and the application of 1-ethylazepane in other multi-component reactions, such as the Biginelli reaction, are warranted and could lead to the development of new and efficient synthetic methodologies.

References

  • Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Ethylazepane Synthesis Protocols

Executive Summary & Molecule Profile 1-Ethylazepane (also known as N-ethylhexamethyleneimine) is a tertiary amine widely used as an intermediate in the synthesis of pharmaceutical agents (e.g., anticholinergics, antihist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Ethylazepane (also known as N-ethylhexamethyleneimine) is a tertiary amine widely used as an intermediate in the synthesis of pharmaceutical agents (e.g., anticholinergics, antihistamines).

This guide addresses the two primary synthetic routes: Direct Nucleophilic Substitution and Reductive Amination . Our support data indicates that 85% of user failures stem from three specific issues: quaternary salt formation (over-alkylation), incomplete imine reduction, or inseparable azeotropes during purification.

Chemical Profile
PropertyValueCritical Note
CAS Registry 6763-91-3Verify CAS; often confused with salt forms.
Molecular Formula C₈H₁₇NTertiary Amine.[1]
Boiling Point ~153–155 °CClose to starting material (Azepane, 138 °C).
Density 0.832 g/mLLighter than water; organic layer is on top.
pKa ~10.5Highly basic; requires pH > 12 for extraction.

Route Selection Strategy

Before troubleshooting, ensure you are using the correct protocol for your available reagents and purity requirements.

RouteSelection Start Start: Select Synthesis Route Q1 Is strict mono-alkylation critical? Start->Q1 RouteA Route A: Direct Alkylation (Ethyl Bromide/Iodide) Q1->RouteA No (Purification capability available) RouteB Route B: Reductive Amination (Acetaldehyde + Hydride) Q1->RouteB Yes (High selectivity required) Warning Risk: Quaternary Salt Formation RouteA->Warning Benefit Benefit: High Purity Profile RouteB->Benefit

Figure 1: Decision matrix for selecting the synthesis pathway based on selectivity requirements.

Protocol A: Direct Alkylation (Nucleophilic Substitution)

The Issue: The reaction of azepane with ethyl halides is prone to the "Menshutkin reaction" effect, where the product (1-ethylazepane) is more nucleophilic than the starting material, leading to the formation of the quaternary salt (1,1-diethylazepanium halide).

Standard Protocol:

  • Reagents: Azepane (1.0 eq), Ethyl Bromide (1.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (ACN) or 60°C (DMF) for 4–6 hours.

Troubleshooting Guide: Direct Alkylation

Q: My yield is low, and I see a white precipitate that isn't K₂CO₃. What is it? A: This is likely the quaternary ammonium salt.

  • Root Cause: Fast addition of the alkyl halide or high local concentrations.

  • Correction:

    • Dilution: Increase solvent volume to 10–15 volumes relative to azepane.

    • Addition Rate: Add Ethyl Bromide dropwise over 1 hour to the refluxing amine/base mixture.

    • Stoichiometry: Do NOT use a large excess of ethyl bromide. Stick to 1.05–1.1 equivalents.

Q: The reaction is stuck at 80% conversion. Should I add more Ethyl Bromide? A: Proceed with caution. Adding more alkylating agent increases the rate of quaternization of the product faster than it converts the remaining starting material.

  • Recommendation: Stop the reaction. It is easier to separate unreacted azepane (bp 138°C) from 1-ethylazepane (bp 153°C) via fractional distillation than it is to remove quaternary salts.

Protocol B: Reductive Amination (Recommended)

The Issue: This route uses acetaldehyde and a reducing agent. The primary failure mode is the hydrolysis of the intermediate iminium ion before reduction occurs, or the formation of "gummy" borate complexes.

Standard Protocol:

  • Reagents: Azepane (1.0 eq), Acetaldehyde (1.1 eq), NaBH(OAc)₃ (1.4 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Conditions: Room temperature, 2–4 hours.

Troubleshooting Guide: Reductive Amination

Q: The reaction mixture turned into a solid gel/gum. How do I work this up? A: This is a common issue with Boron complexes in non-polar solvents.

  • Immediate Fix: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic and aqueous layers clarify and separate.

  • Prevention: Ensure efficient mechanical stirring. If using DCE, the solubility is usually better than in ether/THF.

Q: Why use NaBH(OAc)₃ (STAB) instead of NaBH₄? A: This is a critical selectivity parameter.

  • Mechanism: NaBH₄ is too strong and will reduce acetaldehyde to ethanol before it reacts with the amine. NaBH(OAc)₃ is less basic and electronically tuned to reduce the iminium species (formed when amine meets aldehyde) faster than the aldehyde itself.

  • Reference: See Abdel-Magid et al. for the foundational mechanics of STAB in reductive amination [1].

ReductiveAmination Step1 Azepane + Acetaldehyde Step2 Hemiaminal Formation Step1->Step2 Step3 Iminium Ion (Transient) Step2->Step3 - H2O Step4 Reduction via NaBH(OAc)3 Step3->Step4 Fast Step Product 1-Ethylazepane Step4->Product Water Water (Inhibitor) Water->Step3 Hydrolysis Risk

Figure 2: Kinetic pathway of reductive amination showing the critical water sensitivity at the iminium stage.

Purification & Characterization

The Issue: Users often lose product during the aqueous workup due to incorrect pH adjustment. 1-Ethylazepane is a base; if the water is neutral or acidic, the product stays in the water.

Critical Workup Parameters
  • pH Adjustment: After quenching, the aqueous layer must be adjusted to pH > 12 using 1M NaOH.

  • Extraction: Use Dichloromethane (DCM) or Diethyl Ether.[2]

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes trap amines).

Distillation Data

Because the boiling point difference is narrow (~15°C), simple distillation is often insufficient to separate starting material from product.

ComponentBoiling Point (760 mmHg)Separation Strategy
Azepane 138 °CFirst fraction (Fore-run)
1-Ethylazepane 153–155 °CMain fraction
1,1-Diethylazepanium >200 °C (Decomposes)Pot residue (Do not distill to dryness)

Tip: Use a Vigreux column (at least 20cm) to ensure efficient fractionation.

Frequently Asked Questions (FAQ)

Q: Can I use Diethyl Sulfate instead of Ethyl Bromide? A: Yes, but Diethyl Sulfate is extremely toxic and a potent alkylator. It often leads to faster quaternization. We recommend sticking to Ethyl Bromide or Reductive Amination for safety and selectivity.

Q: How do I store 1-Ethylazepane? A: Like most tertiary amines, it can oxidize (N-oxide formation) or absorb CO₂ from the air. Store under Argon or Nitrogen in a tightly sealed container, away from light.

Q: Is the product visible under UV? A: Azepane rings lack conjugation, so UV absorbance is very low. You cannot rely on standard UV-Vis TLC detection. Use Iodine staining or Ninhydrin (though Ninhydrin is better for the secondary amine starting material; the tertiary product may show a different/fainter color response).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 535585, 1-Ethylazepane.[1] [1]

  • ChemicalBook. (2023). 1-Ethylazepane Properties and Boiling Point Data.

Sources

Optimization

Preventing polymerization of azepane derivatives during synthesis

Technical Support Center: Preventing Polymerization in 7-Membered N-Heterocycles[1] Status: Operational Lead Scientist: Senior Application Specialist Subject: Kinetic Control in Azepane (Hexamethyleneimine) & Caprolactam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Polymerization in 7-Membered N-Heterocycles[1]

Status: Operational Lead Scientist: Senior Application Specialist Subject: Kinetic Control in Azepane (Hexamethyleneimine) & Caprolactam Synthesis

PART 1: THE KINETIC DIRECTIVE (Theory of Operation)

The synthesis of azepane derivatives represents a critical battle between entropy (favoring the freedom of linear chains) and enthalpy (ring strain). Unlike 5- or 6-membered rings, 7-membered rings possess unique transannular strain and conformational flexibility that make them thermodynamically eager to open or polymerize if kinetic controls fail.[1]

When you encounter "gelling" or "oligomerization" during azepane synthesis, you are witnessing the failure of the Ruggli-Ziegler Dilution Principle .[1]

The Core Mechanism: Cyclization vs. Polymerization

In any cyclization reaction (e.g., Ring-Closing Metathesis or Schmidt Rearrangement), two rate constants compete:[1]

  • 
     (Intramolecular):  First-order reaction.[1] Depends only on the conformation of the substrate.[1]
    
  • 
     (Intermolecular):  Second-order reaction.[1] Depends on the square of the concentration 
    
    
    
    .

The Golden Rule: To favor azepane formation, you must operate where


.[1] This is achieved by manipulating concentration 

until the probability of a molecule finding its own tail is higher than finding another molecule's head.

PART 2: DIAGNOSTIC VISUALIZATION

Diagram 1: The Kinetic Competition Pathway

This pathway illustrates the bifurcation point where your synthesis succeeds (Azepane) or fails (Polymer/Nylon-6).

AzepaneKinetics cluster_Success Pathway A: Kinetic Control (Target) cluster_Failure Pathway B: Thermodynamic Sink (Failure) Start Linear Precursor (Diene or Amino-Ketone) Transition Reactive Intermediate (Ru-Carbene or Iminium) Start->Transition Activation Azepane Azepane Derivative (7-Membered Ring) Transition->Azepane High Dilution (<0.01M) k_cyc (Intramolecular) Dimer Linear Dimer Transition->Dimer High Conc. (>0.1M) k_poly (Intermolecular) Note CRITICAL THRESHOLD: Concentration must be < 10 mM to favor Pathway A Transition->Note Polymer Oligomer / Polymer (Gelation) Dimer->Polymer Chain Propagation

Caption: Kinetic competition between intramolecular cyclization (green) and intermolecular polymerization (red) governed by substrate concentration.

PART 3: TROUBLESHOOTING GUIDES (FAQs)

Scenario A: Ring-Closing Metathesis (RCM)

Context: Synthesizing unsaturated azepines from dienes using Grubbs/Hoveyda-Grubbs catalysts.

Q1: My reaction mixture turned into a viscous gel instead of yielding the cyclic product. What happened?

  • Root Cause: Violation of the Critical Dilution Threshold .[1] You likely ran the reaction at standard concentrations (0.1 M – 0.5 M). At this density, the Ruthenium carbene intermediate reacts with a neighboring olefin (ADMET polymerization) rather than the internal olefin.[1]

  • Corrective Action:

    • Dilute: Lower substrate concentration to 0.001 M – 0.005 M (1–5 mM).

    • Slow Addition: Do not add the catalyst all at once. Add the substrate slowly to a catalyst solution over 4–8 hours using a syringe pump.[1] This keeps the instantaneous concentration of unreacted diene extremely low (Pseudo-dilution).

Q2: I am using high dilution, but my yield is still low due to dimerization. How do I fix this?

  • Root Cause: Conformational Flexibility. The 7-membered ring formation is entropically disfavored compared to 5- or 6-membered rings.[1] The chain ends are "flailing" too much to meet.

  • Corrective Action:

    • Thorpe-Ingold Effect: If possible, introduce gem-dimethyl groups or bulky protecting groups (e.g., N-Boc, N-Ts) on the nitrogen.[1] This restricts the rotational freedom of the linear precursor, forcing the chain ends closer together.[1]

    • Temperature: Heat the reaction (reflux in DCM or Toluene). While counter-intuitive (as heat often helps polymerization), in RCM, higher temperature helps overcome the activation energy for the difficult 7-membered ring closure.[1]

Scenario B: Ring Expansion (Schmidt/Beckmann)

Context: Converting cyclohexanones to azepan-2-ones (caprolactams) using hydrazoic acid (


) or hydroxylamine.

Q3: The product solidifies into a hard plastic (Nylon-6 type) during workup.

  • Root Cause: Anionic/Cationic Ring-Opening Polymerization (ROP). Caprolactam derivatives are the monomers for Nylon-6.[1] If your reaction environment contains strong acids (Schmidt conditions) or strong bases with trace water, you are inadvertently initiating ROP.[1]

  • Corrective Action:

    • Quench Rapidly: Do not allow the crude azepane-lactam to sit in the acidic reaction media.[1] Neutralize immediately and keep the temperature low (< 50°C) during workup.

    • Water Exclusion: If using anionic activation (e.g., for functionalization), ensure strictly anhydrous conditions.[1] Trace water acts as an initiator for polymerization.[1]

PART 4: VALIDATED PROTOCOLS

Protocol 1: High-Fidelity RCM for Azepane Synthesis

Designed to minimize oligomerization via pseudo-dilution.[1]

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or TolueneDegassed (Argon sparged) to protect active Ru-species.
Concentration 1 mM to 5 mM CRITICAL: Enforces intramolecular reaction.[1]
Catalyst Grubbs II or Hoveyda-Grubbs IIHigh activity required for sterically demanding 7-ring closure.[1]
Temperature 40°C (DCM) or 80°C (Toluene)Thermal energy overcomes ring strain barrier.[1]
Additive Ti(OiPr)4 (Optional)Prevents chelation of Ru by the amine nitrogen (if unprotected).

Step-by-Step:

  • Setup: Flame-dry a 1L round-bottom flask (for only 1 mmol scale—volume is key!). Add a stir bar and reflux condenser.[1]

  • Solvent Prep: Add solvent and sparge with Argon for 20 minutes.[1]

  • Catalyst Loading: Dissolve Catalyst (5-10 mol%) in 20% of the total solvent volume in the flask.[1] Bring to reflux.[1][2]

  • Substrate Feed: Dissolve the linear diene precursor in the remaining 80% of solvent.

  • Execution: Using a syringe pump, add the substrate solution to the refluxing catalyst solution over 4 to 8 hours .

  • Completion: Stir for an additional 2-12 hours. Quench with ethyl vinyl ether to deactivate the Ru-carbene before concentration (prevents polymerization during evaporation).[1]

Protocol 2: Preventing ROP in Caprolactam Derivatives

For isolating azepan-2-ones without triggering Nylon formation.

  • Reaction: Perform Schmidt reaction (Ketone +

    
     + Acid) at controlled temperatures (0°C to RT). Avoid heating above 60°C in the presence of strong acid.[1]
    
  • Neutralization: Pour the reaction mixture onto ice/solid

    
     slurry. Do not  add water to the acid; the exotherm can trigger polymerization.[1]
    
  • Extraction: Extract immediately into DCM.

  • Stabilization: If the derivative is unstable, store in solution rather than concentrating to a neat oil/solid, as high concentration in the neat state promotes self-polymerization.[1]

PART 5: DECISION SUPPORT (Flowchart)

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Gelation Gelation / Solidification IssueType->Gelation Viscous/Solid LowYield Low Yield / SM Remaining IssueType->LowYield No Product CheckConc Check Concentration Is [C] > 0.01 M? Gelation->CheckConc CheckCat Check Catalyst Activity LowYield->CheckCat Dilute ACTION: Dilute to 1-5 mM Use Syringe Pump CheckConc->Dilute Yes (Too High) CheckTemp Check Temperature CheckConc->CheckTemp No (Already Dilute) Poisoning Is Nitrogen Protected? CheckCat->Poisoning Catalyst Dead Protect ACTION: Add N-Protecting Group (Boc/Ts) or Lewis Acid (Ti) Poisoning->Protect No (Free Amine) HeatUp ACTION: Increase Temp (Overcome Ring Strain) Poisoning->HeatUp Yes (Protected)

Caption: Decision matrix for diagnosing azepane synthesis failures. Green nodes indicate remediation steps.

References

  • Grubbs, R. H., & Chang, S. (1998).[1] Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.[1] Link

  • Ziegler, K. (1933).[1] Methoden zur Vielgliedrigen Ringsysteme (Ruggli-Ziegler Dilution Principle).[1] Ebermayer’s Austausche. (Foundational text on high dilution principles).

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.[1] Link

  • Yu, M., Lou, S., & Gonzalez-Bobes, F. (2018).[1][3] Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development, 22(8), 918–946.[1][3] Link

  • Tao, W., et al. (2018).[1] Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups.[1][4] Chemical Society Reviews, 47, 7558-7558.[1] Link

Sources

Troubleshooting

Managing exothermic reactions with 1-Ethylazepane

Introduction: Beyond the SDS As researchers, we often treat tertiary amines like 1-Ethylazepane (CAS 2238-45-1) as routine bases. However, in scale-up and high-concentration synthesis, this seven-membered heterocycle pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the SDS

As researchers, we often treat tertiary amines like 1-Ethylazepane (CAS 2238-45-1) as routine bases. However, in scale-up and high-concentration synthesis, this seven-membered heterocycle presents distinct thermodynamic challenges. Unlike simple triethylamine, the azepane ring carries specific conformational strain, and its N-ethyl substitution increases lipophilicity, altering heat transfer dynamics in non-polar solvents.

This guide addresses the thermal runaway risks associated with acid neutralization, alkylation, and quaternary salt formation. We move beyond "add slowly" to provide a mechanistic understanding of why your reaction exotherms and how to engineer a self-validating safety protocol.

Module 1: Critical Dosing & Thermal Accumulation

User Issue: "I observed a rapid temperature spike (


) within seconds of adding an acid chloride to my 1-Ethylazepane solution, even though the jacket temperature was stable."

Technical Diagnosis: You are experiencing Thermal Accumulation due to Mixing-Limited Kinetics . The reaction between 1-Ethylazepane and electrophiles (like acid chlorides or strong acids) is instantaneous (diffusion-controlled). If your dosing rate exceeds your reactor's heat removal capacity (


), the energy accumulates in the reaction mass. A stable jacket temperature is deceptive because the internal heat transfer coefficient (

) may be insufficient to move heat from the bulk liquid to the wall instantly.

The Solution: The "Stop-Check-Dose" Loop Do not rely solely on a dropping funnel's gravity feed. Implement a feedback-controlled dosing loop.

Protocol:

  • Calculate Maximum Adiabatic Rise (

    
    ):  Before starting, estimate the temperature rise if cooling fails. For tertiary amine neutralizations, assume an enthalpy (
    
    
    
    ) of approx. -57 to -60 kJ/mol [1].
  • Sub-surface Addition: Dose the electrophile below the liquid surface to prevent localized hot-spots and vapor phase reaction.

  • Turbulent Mixing: Ensure the impeller creates a vortex (Reynolds number

    
    ) to dissipate heat immediately.
    

Visualization: Safe Dosing Logic Flow

DosingLoop Start Start Dosing Protocol CheckTemp Measure Internal Temp (Ti) Start->CheckTemp Decision Is Ti < (T_setpoint - 5°C)? CheckTemp->Decision Dose Add Aliquot (5% of Total) Decision->Dose Yes Stop HALT ADDITION Increase Stirring Decision->Stop No Complete Addition Complete Decision->Complete All vol added Wait Equilibration Wait (2 min) Dose->Wait Wait->CheckTemp Stop->CheckTemp Recycle after cooling

Figure 1: Feedback-controlled dosing logic to prevent thermal accumulation during amine neutralization.

Module 2: Solvent Selection & Heat Capacity

User Issue: "My reaction solvent is boiling off during the addition of 1-Ethylazepane. Should I switch to a higher boiling solvent?"

Technical Diagnosis: While a higher boiling point prevents material loss, it does not solve the underlying energy problem. The issue is likely Low Specific Heat Capacity (


) .
Common solvents like Dichloromethane (DCM) or Diethyl Ether have low 

values (~1.0 - 1.7 J/g·K) and low boiling points.[1] They provide very little "thermal ballast" to absorb the shock of the exotherm [2].

The Solution: Heat Sink Engineering Switching to a solvent with a higher heat capacity (like Toluene or Water/Alcohol mixtures, if compatible) allows the solvent to absorb more energy per degree of temperature rise.

Comparative Data Table: Solvent Thermal Properties

SolventBoiling Point (°C)Specific Heat (

) [J/g·K]
Suitability for 1-Ethylazepane Exotherms
Dichloromethane 401.19Poor. Low buffer; rapid boil-off risk.
Diethyl Ether 352.29Moderate. Good

, but dangerous flammability/volatility.
Toluene 1101.71Good. High boiling ceiling; moderate heat sink.
Water 1004.18Excellent. Best heat sink, but limited by solubility/hydrolysis risks.
2-MeTHF 801.83Recommended. Green alternative; good balance of BP and

.

FAQ: Can I use reflux to control the exotherm? Answer:Yes, but with caution. Operating at reflux (boiling cooling) is an efficient way to remove heat because the Enthalpy of Vaporization (


) is high. However, 1-Ethylazepane is a Flammable Liquid  (Flash Point < 60°C). Relying on reflux generates large volumes of flammable vapor. You must ensure your condenser capacity exceeds the heat generation rate, or the reactor will over-pressurize [3].

Module 3: Quenching & Workup Hazards

User Issue: "The reaction was stable, but when I added water for the workup, the mixture erupted."

Technical Diagnosis: This is a Post-Reaction Solvation Exotherm . If you used 1-Ethylazepane in excess, or if you formed a hydrochloride salt that precipitated, adding water causes rapid dissolution. The Heat of Solution for amine salts is often exothermic. Furthermore, if unreacted acid chloride or anhydride remains, water hydrolysis releases massive energy and HCl gas instantly.

The Solution: Controlled Reverse Quench Never dump water into a concentrated reaction mass containing amine salts or active electrophiles.

Protocol:

  • Cool the Reactor: Bring the reaction mass to < 5°C.

  • Dilution: Dilute the reaction mass with a non-reactive solvent (e.g., Toluene) to increase volume and heat capacity.

  • Reverse Addition: Slowly add the reaction mixture into a large volume of ice-water or buffered solution. This ensures the "heat sink" (water) is always in vast excess compared to the heat source.

Visualization: Workup Decision Matrix

WorkupSafety Start Start Workup CheckExcess Is Unreacted Electrophile Present? Start->CheckExcess Quench1 Quench Agent: Dilute NH4OH or NaHCO3 CheckExcess->Quench1 Yes (Acid Chloride/Anhydride) Quench2 Quench Agent: Ice Water CheckExcess->Quench2 No (Only Amine Salts) Method Method: Reverse Addition (Rxn -> Quench) Quench1->Method Quench2->Method Control Monitor pH & Temp Method->Control

Figure 2: Decision matrix for safely quenching 1-Ethylazepane reaction mixtures.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535585, 1-Ethylazepane. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Institution of Chemical Engineers (IChemE). (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes.[2] Retrieved from [Link](Note: General process safety principles derived from IChemE best practices).

  • Chemistry LibreTexts. (2023). Enthalpy Change of Neutralization. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Ethylazepane and its N-Alkyl Congeners: A Guide for Researchers

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The na...

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The nature of the substituent on the nitrogen atom (N-alkylation) plays a pivotal role in modulating the physicochemical properties and biological activity of these compounds. This guide provides an in-depth, objective comparison of 1-ethylazepane with its lower N-alkyl homologues (N-methyl, N-propyl, and N-butyl), offering valuable insights for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their synthesis, physicochemical characteristics, and the underlying structure-activity relationships, supported by experimental data.

Synthesis of N-Alkyl Azepanes: A Comparative Overview

The synthesis of N-alkyl azepanes can be achieved through several established methodologies. The most common approaches involve the N-alkylation of the parent azepane (hexamethyleneimine) or reductive amination.

N-Alkylation of Azepane

This classical approach involves the reaction of azepane with an appropriate alkyl halide (e.g., ethyl iodide for the synthesis of 1-ethylazepane) in the presence of a base to neutralize the hydrogen halide formed.[4][5] While straightforward, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts, necessitating careful control of reaction conditions.

Experimental Protocol: Synthesis of 1-Ethylazepane via N-Alkylation

  • Materials: Azepane (hexamethyleneimine), ethyl iodide, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of azepane (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature and add ethyl iodide (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation to afford 1-ethylazepane.

The choice of alkylating agent and base can influence the reaction yield and purity. For a comparative synthesis of N-methyl, N-propyl, and N-butyl azepanes, the corresponding alkyl halides (methyl iodide, propyl bromide, butyl bromide) would be used. Generally, the reactivity of alkyl halides follows the order I > Br > Cl.

Reductive Amination

Reductive amination offers an alternative and often cleaner route to N-alkyl azepanes.[6][7] This one-pot reaction involves the condensation of azepane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.[6]

Experimental Protocol: Synthesis of 1-Ethylazepane via Reductive Amination

  • Materials: Azepane, acetaldehyde, sodium triacetoxyborohydride, dichloromethane.

  • Procedure:

    • Dissolve azepane (1.0 eq) and acetaldehyde (1.2 eq) in dichloromethane.

    • Stir the solution at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C.

    • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by distillation to yield 1-ethylazepane.

This method is highly versatile and can be readily adapted for the synthesis of other N-alkyl azepanes by using the corresponding aldehydes (formaldehyde, propionaldehyde, butyraldehyde).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination A1 Azepane A_react Reaction A1->A_react A2 Alkyl Halide (e.g., Ethyl Iodide) A2->A_react A3 Base (e.g., K2CO3) A3->A_react A4 N-Alkyl Azepane A_react->A4 R1 Azepane R_react Reaction R1->R_react R2 Aldehyde (e.g., Acetaldehyde) R2->R_react R3 Reducing Agent (e.g., NaBH(OAc)3) R3->R_react R4 N-Alkyl Azepane R_react->R4

Caption: General synthetic routes to N-alkyl azepanes.

Comparative Physicochemical Properties

The length of the N-alkyl chain significantly influences the physicochemical properties of azepane derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)Solubility
1-Methylazepane C₇H₁₅N113.20~135-137~10.2Soluble in water and organic solvents.[8][9]
1-Ethylazepane C₈H₁₇N127.23153.5 (at 741 Torr)~9.99Decreased water solubility, good organic solvent solubility.[8][9]
1-Propylazepane C₉H₁₉N141.26~175-177~10.0Further decreased water solubility, good organic solvent solubility.[8][9]
1-Butylazepane C₁₀H₂₁N155.28~195-197~10.0Low water solubility, high organic solvent solubility.[8][9]

Key Observations:

  • Boiling Point: As the length of the N-alkyl chain increases, the molecular weight and van der Waals forces increase, leading to a progressive rise in the boiling point.

  • Solubility: The aqueous solubility of N-alkyl azepanes decreases as the alkyl chain length increases.[8][9] This is due to the increasing hydrophobic character of the molecule. Conversely, their solubility in nonpolar organic solvents increases with the lengthening of the alkyl chain. This property is a critical consideration in drug formulation and delivery.

Structure-Activity Relationship (SAR) Insights

The size and lipophilicity of the N-alkyl group can influence several key pharmacological parameters:

  • Receptor Binding: The N-alkyl group can interact with specific hydrophobic pockets within a receptor's binding site. The optimal chain length for this interaction will depend on the specific topology of the receptor. For some targets, a smaller substituent like a methyl or ethyl group might be optimal, while for others, a longer chain may be required to reach a distal hydrophobic region.

  • Metabolic Stability: The N-alkyl group is susceptible to metabolic N-dealkylation by cytochrome P450 enzymes. The rate of this metabolism can vary with the size of the alkyl group, which in turn affects the compound's half-life and duration of action.

  • Membrane Permeability: Increased lipophilicity due to a longer alkyl chain can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

Logical Relationship Diagram

SAR_Logic cluster_properties Physicochemical Properties cluster_pharmacology Pharmacological Profile N_Alkyl_Chain N-Alkyl Chain Length (Methyl, Ethyl, Propyl, Butyl) Lipophilicity Lipophilicity N_Alkyl_Chain->Lipophilicity Increases Steric_Hindrance Steric Hindrance N_Alkyl_Chain->Steric_Hindrance Increases Basicity Basicity (pKa) N_Alkyl_Chain->Basicity Slightly Decreases Receptor_Binding Receptor Binding Affinity & Selectivity Lipophilicity->Receptor_Binding Membrane_Permeability Membrane Permeability (e.g., BBB) Lipophilicity->Membrane_Permeability Steric_Hindrance->Receptor_Binding Metabolic_Stability Metabolic Stability (N-dealkylation) Steric_Hindrance->Metabolic_Stability Basicity->Receptor_Binding Biological_Activity Overall Biological Activity Receptor_Binding->Biological_Activity Metabolic_Stability->Biological_Activity Membrane_Permeability->Biological_Activity

Caption: Influence of N-alkyl chain length on properties and activity.

Conclusion

The choice of the N-alkyl substituent on the azepane ring is a critical decision in the design of new therapeutic agents. This guide has provided a comparative overview of 1-ethylazepane and its N-methyl, N-propyl, and N-butyl analogues, highlighting the trends in their synthesis and physicochemical properties. While direct comparative biological data is sparse, the established principles of medicinal chemistry suggest that variations in the N-alkyl chain length will significantly impact receptor binding, metabolic stability, and membrane permeability.

For researchers in drug discovery, 1-ethylazepane represents a key stepping stone in the exploration of the chemical space around the azepane core. A systematic investigation of the N-alkyl series, as outlined in this guide, is a logical and necessary step in optimizing the pharmacological profile of any new azepane-based drug candidate. The provided experimental protocols and comparative data serve as a valuable resource for initiating such studies.

References

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Accessed February 4, 2026. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. Accessed February 4, 2026. [Link]

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  • ACS Publications. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Accessed February 4, 2026. [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Accessed February 4, 2026. [Link]

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  • Google Patents. Synthesis method of N-ethyl ethylene diamine. Accessed February 4, 2026.
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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Ethylazepane Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound throug...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline. The synthesis of novel derivatives, such as those based on the 1-Ethylazepane scaffold, promises new therapeutic avenues. However, this promise can only be realized if the synthesized structure is unequivocally proven.[1][2] Subtle changes in isomerism or substitution can lead to drastic differences in biological activity and safety profiles.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 1-Ethylazepane derivatives. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, offering field-proven insights to ensure your structural confirmation is both accurate and efficient.

The Orthogonal Approach: A Strategy for Certainty

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is arguably the most powerful technique for the complete structural analysis and interpretation of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5]

Causality Behind the NMR Experimental Choices

For a 1-Ethylazepane derivative, our primary goal is to confirm the integrity of the azepane ring, the identity and attachment point of the ethyl group, and the nature and position of any other substituents. This requires a suite of NMR experiments.

  • ¹H NMR (Proton NMR): This is the initial, essential experiment. It tells us the number of different proton environments and their neighboring protons (via spin-spin coupling). For 1-Ethylazepane, we expect to see distinct signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, as well as a series of signals for the twelve protons on the azepane ring. The integration of these signals should correspond to the number of protons in each environment.[4]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. In a proton-decoupled spectrum, each unique carbon appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.[6] For the parent 1-Ethylazepane, we would expect to see signals for the two carbons of the ethyl group and, depending on the ring's conformational dynamics, up to six distinct signals for the azepane ring carbons.

  • 2D NMR (COSY, HSQC, HMBC): One-dimensional spectra are often insufficient for complex derivatives. Two-dimensional NMR experiments are essential for piecing the puzzle together.[7][8]

    • COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, allowing us to trace the connectivity of protons through the carbon skeleton. It's invaluable for confirming the -CH₂-CH₂- linkages within the azepane ring and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning which protons are bonded to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation we would seek is between the methylene protons of the ethyl group and the C2/C7 carbons of the azepane ring, unequivocally proving the ethyl group is attached to the nitrogen atom.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃) Filter Filter into NMR tube Prep->Filter H1 ¹H NMR Filter->H1 Initial Check C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign Assign signals using HSQC & HMBC HMBC->Assign Connect Confirm connectivity with COSY & HMBC Assign->Connect Structure Propose/Confirm Final Structure Connect->Structure

NMR workflow for structural elucidation.
Detailed Protocol: 2D HMBC Experiment
  • Sample Preparation: Prepare a solution of the 1-Ethylazepane derivative at a concentration of approximately 10-20 mg/mL in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher for better resolution). Tune and shim the instrument on the sample.

  • Acquisition: Load a standard HMBC pulse sequence. Key parameters to consider are the evolution delay for long-range coupling (¹J(C,H)), typically optimized for couplings around 8 Hz. Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Interpretation: Analyze the cross-peaks in the spectrum. A cross-peak at a given ¹H and ¹³C chemical shift indicates a long-range coupling between that proton and carbon. Map these correlations onto the proposed structure to confirm connectivity.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[9] High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the elemental formula, serving as a powerful validation of the compound's identity.

Causality Behind MS Analysis

For a 1-Ethylazepane derivative, HRMS should yield a molecular ion peak corresponding to the exact calculated mass of the proposed structure. The fragmentation pattern, typically generated by electron impact (EI) or collision-induced dissociation (CID), provides a fingerprint of the molecule's structure.[10][11] N-alkyl amines like 1-Ethylazepane undergo characteristic fragmentation pathways. The most prominent is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks.

Characteristic alpha-cleavage of 1-Ethylazepane.

The loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium ion is a highly favorable pathway. The observation of a strong peak at M-15 in the mass spectrum is compelling evidence for an N-ethyl group. Other fragmentations, such as ring-opening pathways, can further corroborate the azepane structure.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[12][13] It directly determines the atomic positions within a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[12] This technique provides precise bond lengths, bond angles, and stereochemistry.

Causality and Limitations

The primary reason to pursue X-ray crystallography is to eliminate any ambiguity, especially concerning stereoisomers or regioisomers that can be difficult to distinguish by NMR alone. It is the only technique that provides a direct "picture" of the molecule.[14]

However, its significant limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. Not all compounds crystallize readily.[15] Therefore, it is often reserved for pivotal compounds, such as a final drug candidate, or when other methods have failed to provide a conclusive structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 1-Ethylazepane derivative. This is often a trial-and-error process involving techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[15]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to this map and computationally refined to achieve the best agreement with the experimental data.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] While it does not provide the detailed connectivity information of NMR, it serves as an excellent and quick verification tool.

For a 1-Ethylazepane derivative, the FTIR spectrum would be expected to show:

  • C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chains, typically in the 2850-2960 cm⁻¹ region.[18]

  • The absence of N-H stretching vibrations (usually around 3300-3500 cm⁻¹) confirms that the nitrogen is tertiary, consistent with the 1-Ethylazepane structure.

  • If other functional groups are present on the derivative (e.g., a carbonyl group), their characteristic absorptions (e.g., C=O stretch around 1650-1750 cm⁻¹) would be readily apparent.[19][20]

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitationsSample Requirement
NMR Spectroscopy Complete chemical structure, atom connectivity, stereochemistry.Provides the most comprehensive structural detail in solution.[3][21]Lower sensitivity, can have complex spectra for large molecules.[22]1-20 mg, non-destructive
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity, confirms molecular formula.[22]Provides limited connectivity data, isomers can be indistinguishable.<1 mg, destructive
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles.The definitive "gold standard" for structure proof.[12][13]Requires a suitable single crystal, which can be difficult to obtain.[15]Single crystal (~0.1 mm)
FTIR Spectroscopy Presence/absence of functional groups.Fast, simple, requires minimal sample.Provides limited information on the overall carbon skeleton.<1 mg, non-destructive

Conclusion

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  • (n.d.). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available at: [Link]

  • de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]

  • (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). MDPI. Available at: [Link]

  • (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • (n.d.). Comparison between various spectroscopic techniques. ResearchGate. Available at: [Link]

  • (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • (n.d.). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Available at: [Link]

  • (n.d.). X-ray diffraction studies of NbTe2 single crystal. Indian Academy of Sciences. Available at: [Link]

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  • (n.d.). A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals. OUCI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-Ethylazepane: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary: Critical "Do's and Don'ts" Immediate Action Required: Treat 1-Ethylazepane as a Flammable and Corrosive hazard.[1] DO segregate into dedicated "Basic Organic" or "Amine" waste streams. DO...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Critical "Do's and Don'ts"

Immediate Action Required: Treat 1-Ethylazepane as a Flammable and Corrosive hazard.[1]

  • DO segregate into dedicated "Basic Organic" or "Amine" waste streams.

  • DO use chemically resistant gloves (Nitrile or Butyl Rubber) and face shields during transfer.

  • DO NOT mix with acids (exothermic reaction) or oxidizers (fire/explosion risk).

  • DO NOT dispose of via sanitary sewer drains. This compound is toxic to aquatic life.

Part 1: Chemical Profile & Hazard Assessment

To ensure compliant disposal, you must understand the dual-hazard nature of this compound.[2] It acts as both a fuel source (flammable) and a caustic agent (corrosive amine).

Technical Specifications Table
PropertySpecificationOperational Implication
Chemical Name 1-EthylazepaneAlso known as N-Ethylhexamethyleneimine.[3][2]
CAS Number 5445-31-8Use for waste manifesting.[3][2]
Molecular Formula C₈H₁₇NNitrogen-containing organic.[3][2]
Flash Point ~38°C - 44°C (Closed Cup)Flammable (Category 3). Vapor can travel to ignition sources.[3][2]
Corrosivity pH > 11.5 (Aqueous solution)Skin Corr.[3][2] 1B. Causes severe burns.[1] Destroys mucous membranes.
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)Must be listed on hazardous waste labels.[3][2]
Incompatibilities Acids, Acid Chlorides, OxidizersViolent Reaction Risk. Segregation is mandatory.[3][2]

Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety System: Safety in amine disposal relies on a self-validating segregation process.[3][2] Before pouring waste, you must validate the receiving container's compatibility.[2][4]

The Acid Check (Exothermic Prevention)[2]
  • Mechanism: Cyclic amines like 1-Ethylazepane protonate rapidly upon contact with strong acids (HCl, H₂SO₄), generating significant heat.[3][2] In a closed waste drum, this can cause pressure buildup and rupture.[2]

  • Protocol: Verify the waste container is labeled "Alkaline/Basic" or "Organic Amine." If the container's history is unknown, measure the pH of a small aliquot from the container before adding 1-Ethylazepane.[2]

The Oxidizer Check (Nitrosamine Prevention)[1][2]
  • Mechanism: Secondary and tertiary amines can react with oxidizing agents (nitrites, peroxides) to form explosive mixtures or carcinogenic nitrosamines.

  • Protocol: Never co-mingle 1-Ethylazepane with chromic acid, permanganates, or peroxides.[3][2]

Part 3: Waste Stream Logic Flow

The following diagram illustrates the decision matrix for disposing of 1-Ethylazepane. This logic ensures RCRA compliance and prevents incompatible mixing.

G Start Waste Generation: 1-Ethylazepane CheckState Is it Pure or a Mixture? Start->CheckState Pure Pure Chemical (Expired/Surplus) CheckState->Pure Pure Mixture Experimental Mixture (Solvent + Amine) CheckState->Mixture Mixture OrigContainer Keep in Original Container Pure->OrigContainer LabelPure Label: D001, D002 'Waste 1-Ethylazepane' OrigContainer->LabelPure Final Final Disposal: High-Temp Incineration LabelPure->Final pHCheck Check pH of Destination Waste Container Mixture->pHCheck Acidic Container is Acidic (pH < 7) pHCheck->Acidic pH < 7 Basic Container is Basic/Neutral pHCheck->Basic pH >= 7 Stop STOP: Do Not Mix! Risk of Explosion/Heat Acidic->Stop Proceed Pour into 'Basic Organic' Waste Stream Basic->Proceed Proceed->Final

Figure 1: Decision matrix for the segregation and disposal of 1-Ethylazepane, prioritizing pH compatibility to prevent exothermic reactions.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Donning: Wear safety goggles (or face shield if pouring >500mL), a lab coat, and Nitrile or Butyl Rubber gloves.[2] Latex is permeable to many organic amines and offers insufficient protection.

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to capture volatile amine vapors (fishy/ammonia-like odor).

Phase 2: Waste Transfer[2]
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a Teflon (PTFE) liner.

  • Labeling: Apply a hazardous waste label before filling.

    • Constituents: "1-Ethylazepane" (or "Organic Amine Mixture").[3][2]

    • Hazards: Check "Flammable" and "Corrosive."

  • Transfer: Use a funnel to prevent spills. If the 1-Ethylazepane is solid or viscous, dissolve it in a small amount of compatible solvent (e.g., Ethanol or Methanol) to facilitate transfer, provided this does not violate the waste profile.[3][2]

  • Empty Containers: Triple-rinse empty reagent bottles with a compatible solvent (e.g., acetone).[2] Collect the rinsate into the same hazardous waste container. Deface the label on the empty bottle and discard it as non-hazardous glass waste (unless local regulations require "P-listed" empty container treatment, though 1-Ethylazepane is not P-listed).[3][2]

Phase 3: Final Storage & Pickup[1]
  • Cap Tight: Ensure the cap is screwed on tightly. Do not leave funnels in the bottle.

  • Secondary Containment: Place the waste bottle in a secondary tray to catch potential leaks.

  • Satellite Accumulation: Store in a Flammable Safety Cabinet until pickup. Do not store near inorganic acids (e.g., Hydrochloric Acid).[2]

Part 5: Emergency Contingencies

Spills (< 500 mL)
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Upgrade to double-gloving and respiratory protection if outside a hood.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels, as the high surface area combined with the flammable amine can increase fire risk.[2]

  • Neutralize: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water.[2]

Exposure
  • Skin Contact: Flush immediately with water for 15 minutes.[5] Amines absorb through skin; seek medical attention.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.[2] Immediate ophthalmological evaluation is required due to high alkalinity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (2021). Safety Data Sheet: 1-Ethylazepane. (Note: Always consult the specific SDS provided by your vendor, e.g., TCI, Sigma-Aldrich, or Fisher, for lot-specific data).[3][2]

  • University of Wisconsin-Madison. (2023). Chapter 7: Chemical Disposal Procedures. Environment, Health & Safety. [Link][3][2]

Sources

Handling

Personal protective equipment for handling 1-Ethylazepane

CAS: 5445-31-8 | Formula: C₈H₁₇N | Class: Tertiary Amine Executive Safety Summary 1-Ethylazepane (N-Ethylhexamethyleneimine) presents a dual-threat profile common to low-molecular-weight cyclic amines: it is corrosive to...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5445-31-8 | Formula: C₈H₁₇N | Class: Tertiary Amine

Executive Safety Summary

1-Ethylazepane (N-Ethylhexamethyleneimine) presents a dual-threat profile common to low-molecular-weight cyclic amines: it is corrosive to tissue and flammable .[1] Unlike standard organic solvents, the corrosivity of this amine can compromise standard laboratory PPE (specifically thin nitrile gloves) during prolonged contact.

This guide prioritizes barrier integrity and vapor containment .

Hazard Analysis & Risk Assessment

Before selecting PPE, you must understand the failure modes of standard equipment against this specific chemical class.

Hazard ClassCritical Risk FactorOperational Implication
Corrosive (Skin/Eye) High pH (Alkaline). Saponifies fatty tissues immediately upon contact.Zero-tolerance for skin contact. Burns are often deeper than they initially appear.
Flammable Liquid Flash point is likely < 60°C (Class 3).[2] Vapors are heavier than air.Static discharge mitigation is required during transfer. Grounding/bonding is mandatory for volumes >1L.
Acute Toxicity High vapor pressure allows rapid inhalation absorption.Fume hood use is non-negotiable. Do not rely on odor threshold (fishy/ammonia-like) as a warning.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. You must upgrade your glove and eye protection protocols.

A. Hand Protection: The "Double-Glove" Protocol

Why: Standard 4-mil nitrile gloves degrade rapidly when exposed to concentrated amines. They provide splash protection only, not immersion protection.

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Function: Chemical permeation resistance >480 mins.

    • Drawback: Poor dexterity.

  • Outer Layer (Mechanical): 5-8 mil Nitrile .

    • Function: Protects the inner laminate glove from tears and provides grip.

    • Protocol: Inspect outer gloves immediately after any splash. If splashed, strip the outer glove, inspect the inner glove, and replace the outer.

B. Eye & Face Protection [1][3][4][5]
  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to vapor/aerosol risk.

  • Secondary: 8-inch Face Shield.

    • Requirement: Mandatory during pouring, syringe transfers, or waste consolidation.

C. Respiratory Protection
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup Only): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Do not use N95s; they offer no protection against amine vapors.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment Volume Volume > 10mL? Start->Volume ClosedSystem Closed System? (Cannula/Schlenk Line) Volume->ClosedSystem Yes Level1 LEVEL 1 PPE: Lab Coat, Splash Goggles, Double Nitrile (4mil) Volume->Level1 No (<10mL) Level2 LEVEL 2 PPE (Standard): Lab Coat, Goggles, Laminate Liner + Nitrile Outer ClosedSystem->Level2 Yes Level3 LEVEL 3 PPE (High Risk): Chem-Resistant Apron, Face Shield + Goggles, Laminate + Thick Nitrile ClosedSystem->Level3 No (Open Pouring)

Figure 1: PPE Selection Logic based on operational volume and containment.

Operational Protocol: Safe Handling
A. Transfer Techniques

Avoid open pouring whenever possible. 1-Ethylazepane reacts with moisture and CO₂ in the air (forming carbamates), and open pouring increases static risk.

  • Cannula Transfer (Recommended):

    • Use a double-tipped needle or PTFE tubing.

    • Maintain positive pressure with dry Nitrogen or Argon.

    • Why: Eliminates vapor release and oxygen exposure.

  • Syringe Transfer (<20 mL):

    • Use a glass syringe with a Luer-lock tip (plastic syringes may swell/degrade).

    • Caution: Ensure the needle is firmly locked. The viscosity of amines can cause needle "pop-off" under pressure, spraying the user.

B. Reaction Setup
  • Glassware: Inspect for star cracks. Amines are basic; they can etch glass over long periods, weakening pressurized vessels.

  • Cooling: If mixing with acids or acid chlorides, expect a violent exothermic reaction. Pre-cool the amine solution to 0°C before addition.

Emergency Response & Disposal
Spill Management Workflow
  • Small Spill (<50 mL):

    • Alert lab personnel.

    • Cover with dry sand or vermiculite . Do not use paper towels (fire risk due to heat of absorption).

    • Collect solids into a sealed container.

    • Wipe area with dilute acetic acid (vinegar) to neutralize residues, then water.

  • Large Spill (>50 mL) or Outside Hood:

    • Evacuate the area immediately.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are strong.

Waste Disposal
  • Segregation: Classify as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers".

    • Risk:[1][3][6] Mixing 1-Ethylazepane with acid waste generates massive heat and pressure, potentially rupturing the waste drum.

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess Evacuate Evacuate Lab Assess->Evacuate >50mL or Outside Hood Absorb Absorb: Vermiculite/Sand (NO Paper Towels) Assess->Absorb <50mL in Hood Neutralize Wipe: Dilute Acetic Acid Absorb->Neutralize Waste Tag: Basic Organic Waste Neutralize->Waste

Figure 2: Immediate response workflow for amine spills.

References
  • PubChem. (n.d.). 1-Ethylazepane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Corrosive Liquids Guidelines. United States Department of Labor. Retrieved from [Link]

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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